molecular formula C15H17F3N2O2 B14068323 (3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone

Cat. No.: B14068323
M. Wt: 314.30 g/mol
InChI Key: VEAULQKXCJCPRU-UHFFFAOYSA-N
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Description

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a piperidinyl group and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone typically involves multiple steps. One common method includes the reaction of a piperidinyl azetidinone with a trifluorophenyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. It acts as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the ERK pathway. This inhibition leads to reduced cellular proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone is unique due to its specific trifluorophenyl group, which enhances its binding affinity and selectivity for MEK1/2. This structural feature distinguishes it from other MEK inhibitors and contributes to its potent biological activity .

Properties

IUPAC Name

(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAULQKXCJCPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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